2-(3,5-dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
2-(3,5-Dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms and one sulfur atom (1λ⁶ denotes the hypervalent sulfur). The compound features a 3,5-dimethylphenyl group at position 2 and a pentyl chain at position 4. The trione moiety (three ketone groups at positions 1, 1, and 3) contributes to its polarity, while the pentyl chain enhances lipophilicity.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-5-8-11-21-18-9-6-7-10-19(18)26(24,25)22(20(21)23)17-13-15(2)12-16(3)14-17/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYZBDBEXSENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazine/benzothiadiazine derivatives and a triazinone analog, focusing on molecular features, substituent effects, and inferred properties.
Structural and Physicochemical Comparisons
A comparative overview of key structural attributes is provided in Table 1.
Table 1: Structural Comparison of Benzothiadiazine/Benzothiazine Derivatives
*Molecular formulas and weights are estimated based on structural analysis where direct data were unavailable.
Substituent Effects and Functional Group Analysis
- The pentyl chain increases lipophilicity (predicted logP ~3.5), favoring membrane permeability but possibly reducing aqueous solubility. The trione moiety enhances polarity, which may improve binding to polar enzyme active sites.
- Shared 3,5-dimethylphenyl group with the target compound suggests similar metabolic resistance to oxidation.
- Triazinone: The piperazine-methyl group imparts basicity (pKa ~8.5), enhancing solubility in acidic environments . The triazinone core offers a planar structure, facilitating π-π stacking interactions in enzyme binding pockets.
Inferred Pharmacological Implications
- Target vs. However, the pentyl chain’s lipophilicity could limit bioavailability relative to the more polar and compounds.
- Fluorine Impact : The compound’s fluorine atom may grant superior metabolic stability over the target compound, a critical factor in drug design .
- Triazinone vs. Benzothiadiazine: The triazinone’s piperazine group () suggests divergent pharmacokinetics, such as increased solubility and central nervous system penetration, depending on application .
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